molecular formula C7H10N2O2 B080034 4,6-Dimethoxy-2-methylpyrimidine CAS No. 13566-48-8

4,6-Dimethoxy-2-methylpyrimidine

Cat. No. B080034
Key on ui cas rn: 13566-48-8
M. Wt: 154.17 g/mol
InChI Key: FWQJAXMTUACMLK-UHFFFAOYSA-N
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Patent
US05317005

Procedure details

n-Butyllithium (200 ml of 2N in pentane) was added dropwise over 30 minutes to a stirred solution of di-isopropylamine (40.4 g) in tetrahydrofuran (200 ml) at -70° C. under nitrogen. The mixture was stirred for 20 minutes and then 4,6-dimethoxy-2-methylpyrimidine (61.6 g) in tetrahydrofuran (200 ml) was added dropwise over 20 minutes. The mixture was stirred at -70° C. for 30 minutes before being poured onto a large excess of solid carbon dioxide. The mixture was allowed to warm to room temperature before water (800 ml) was added. The clear solution was concentrated to half volume under vacuum and was then washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid and the resulting solid was filtered, washed with water and dried to give 58.3 g of (4,6-dimethoxypyrimidin-2-yl)acetic acid.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH3:13][O:14][C:15]1[CH:20]=[C:19]([O:21][CH3:22])[N:18]=[C:17]([CH3:23])[N:16]=1.[C:24](=[O:26])=[O:25]>O1CCCC1.O>[CH3:22][O:21][C:19]1[CH:20]=[C:15]([O:14][CH3:13])[N:16]=[C:17]([CH2:23][C:24]([OH:26])=[O:25])[N:18]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40.4 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
61.6 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at -70° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The clear solution was concentrated to half volume under vacuum
WASH
Type
WASH
Details
was then washed with ether
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 58.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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